4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide
Overview
Description
Scientific Research Applications
Biological Activities and Applications
The chemical compound 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide is related to a class of substances with diverse biological activities. Research on substances with similar structures, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, demonstrates a range of biological effects. These effects include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory activities. These activities are modulated by structural changes in the compounds, highlighting their potential for varied scientific applications, from therapeutic agents to environmental management tools (Waisser & Kubicová, 1993).
Chemosensory Applications
4-Methyl-2,6-diformylphenol (DFP) based compounds, which share functional group similarities with the compound , have been developed as chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. This demonstrates the compound's potential role in the development of sensitive and selective detection systems for environmental monitoring, biomedical diagnostics, and industrial processes (Roy, 2021).
Supramolecular Chemistry and Self-Assembly
Research into similar heterocyclic compounds, such as benzene-1,3,5-tricarboxamides (BTAs), reveals their utility in supramolecular chemistry, nanotechnology, and polymer processing. The ability of these compounds to self-assemble into nanometer-sized structures through hydrogen bonding and their multivalent nature for biomedical applications suggest that this compound could be explored for similar applications (Cantekin, de Greef, & Palmans, 2012).
Amyloid Imaging in Alzheimer's Disease
While not directly related to the compound , the development and application of amyloid imaging ligands in Alzheimer's disease research provide a context for the potential use of similar compounds in biomedical imaging and diagnostics. The specificity and binding affinity of these ligands to target molecules or structures within the body highlight the potential for the subject compound to be developed for similar diagnostic or therapeutic purposes (Nordberg, 2007).
Properties
IUPAC Name |
4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methylmorpholin-4-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClNO3.HI/c1-16(2-4-17-5-3-16)8-11-6-13(15)7-12-9-18-10-19-14(11)12;/h6-7H,2-5,8-10H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJALFZWXWGIA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC2=CC(=CC3=C2OCOC3)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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